
Dimethyl(2-hydroxyethyl)octylammonium chloride benzilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(2-hydroxyethyl)octylammonium chloride benzilate is a quaternary ammonium compound with the molecular formula C26H38NO3Cl. This compound is known for its surfactant properties and is used in various industrial and scientific applications due to its unique chemical structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-hydroxyethyl)octylammonium chloride benzilate typically involves the reaction of dimethyl(2-hydroxyethyl)octylammonium chloride with benzilic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of Dimethyl(2-hydroxyethyl)octylammonium chloride: This is synthesized by reacting octylamine with 2-chloroethanol in the presence of a base such as sodium hydroxide.
Reaction with Benzilic Acid: The resulting dimethyl(2-hydroxyethyl)octylammonium chloride is then reacted with benzilic acid to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process is typically carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(2-hydroxyethyl)octylammonium chloride benzilate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and amines are commonly used.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Dimethyl(2-hydroxyethyl)octylammonium chloride benzilate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and disinfectants.
Wirkmechanismus
The mechanism of action of Dimethyl(2-hydroxyethyl)octylammonium chloride benzilate involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and potential cell lysis. This property makes it effective as a disinfectant and in drug delivery systems where controlled release is required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl(2-hydroxyethyl)benzylammonium chloride: Similar structure but with a benzyl group instead of an octyl group.
Dimethyl(2-hydroxyethyl)octylammonium bromide: Similar structure but with a bromide ion instead of a chloride ion.
Uniqueness
Dimethyl(2-hydroxyethyl)octylammonium chloride benzilate is unique due to its specific combination of hydrophobic and hydrophilic properties, making it highly effective in applications requiring surfactant activity and membrane interaction .
Eigenschaften
CAS-Nummer |
27856-04-8 |
|---|---|
Molekularformel |
C26H38ClNO3 |
Molekulargewicht |
448.0 g/mol |
IUPAC-Name |
2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-dimethyl-octylazanium;chloride |
InChI |
InChI=1S/C26H38NO3.ClH/c1-4-5-6-7-8-15-20-27(2,3)21-22-30-25(28)26(29,23-16-11-9-12-17-23)24-18-13-10-14-19-24;/h9-14,16-19,29H,4-8,15,20-22H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LHFKRBYXOIOTIX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





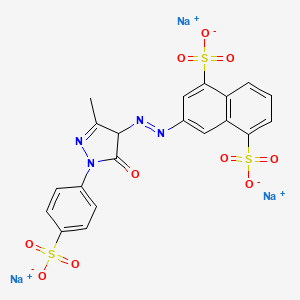

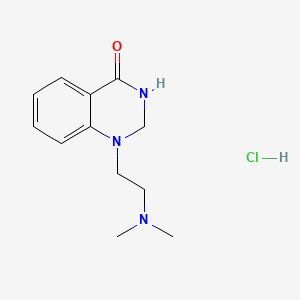
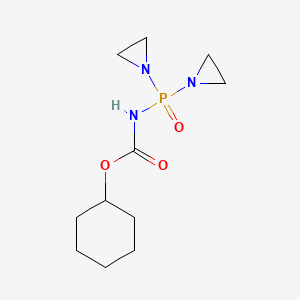
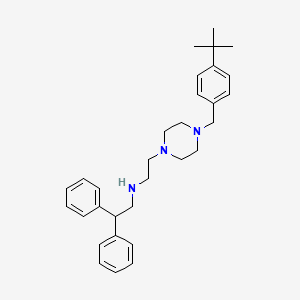
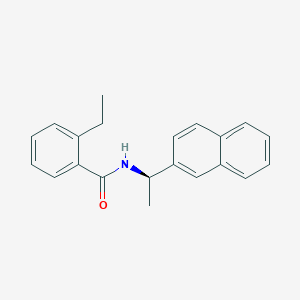
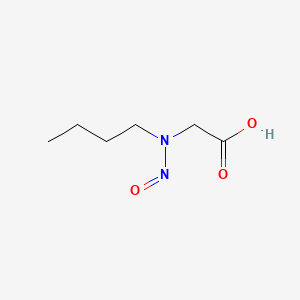

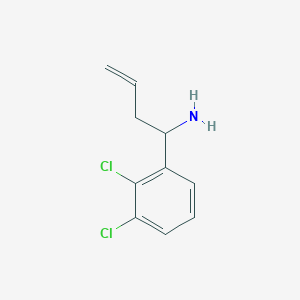
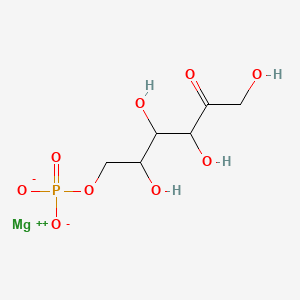
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester](/img/structure/B15344988.png)
